molecular formula C7F12 B14690229 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene CAS No. 34649-46-2

3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene

Cat. No.: B14690229
CAS No.: 34649-46-2
M. Wt: 312.06 g/mol
InChI Key: DAGMJGQWYJLOEV-UHFFFAOYSA-N
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Description

3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene is a highly fluorinated organic compound. It is characterized by its unique structure, which includes six fluorine atoms and two trifluoromethyl groups attached to a cyclopentene ring. This compound is known for its high thermal stability, chemical resistance, and unique electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene typically involves the reaction of hexafluorocyclopentadiene with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Biology: The compound’s fluorinated structure makes it useful in the development of fluorinated pharmaceuticals and imaging agents.

    Medicine: It is explored for its potential in drug delivery systems due to its stability and biocompatibility.

    Industry: The compound is used in the production of high-performance polymers, coatings, and lubricants that require exceptional chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound’s high electronegativity and steric hindrance also play a role in its unique chemical behavior.

Comparison with Similar Compounds

Compared to other fluorinated cyclopentenes, 3,3,4,4,5,5-Hexafluoro-1,2-bis(trifluoromethyl)cyclopent-1-ene stands out due to its higher degree of fluorination and the presence of two trifluoromethyl groups. Similar compounds include:

    1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Known for its use in organic electronics.

    1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Used in the development of photochromic materials.

    2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol: Explored for its potential in high-energy materials.

These compounds share similar structural elements but differ in their specific applications and properties, highlighting the unique characteristics of this compound.

Properties

CAS No.

34649-46-2

Molecular Formula

C7F12

Molecular Weight

312.06 g/mol

IUPAC Name

3,3,4,4,5,5-hexafluoro-1,2-bis(trifluoromethyl)cyclopentene

InChI

InChI=1S/C7F12/c8-3(9)1(5(12,13)14)2(6(15,16)17)4(10,11)7(3,18)19

InChI Key

DAGMJGQWYJLOEV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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